molecular formula C20H25ClN2O4S B10799474 Anti-hypertensive sulfonanilide 1

Anti-hypertensive sulfonanilide 1

Cat. No.: B10799474
M. Wt: 424.9 g/mol
InChI Key: LJMRDNZQKNDDBY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anti-hypertensive sulfonanilide 1 involves multiple steps, including the formation of sulfonanilide intermediates. The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: Anti-hypertensive sulfonanilide 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

Anti-hypertensive sulfonanilide 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and potential as a therapeutic agent.

    Medicine: Explored for its antihypertensive properties and potential use in treating hypertension.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

The mechanism of action of Anti-hypertensive sulfonanilide 1 involves its interaction with specific molecular targets and pathways. It primarily acts by inhibiting certain enzymes and receptors involved in blood pressure regulation. This inhibition leads to vasodilation and a subsequent reduction in blood pressure .

Comparison with Similar Compounds

Comparison: Anti-hypertensive sulfonanilide 1 is unique in its specific molecular structure and mechanism of action. Unlike Sotalol, which primarily acts on beta adrenergic receptors, this compound targets different pathways involved in blood pressure regulation. Compared to Nifedipine, it offers a distinct mode of action and potential therapeutic benefits .

Properties

Molecular Formula

C20H25ClN2O4S

Molecular Weight

424.9 g/mol

IUPAC Name

N-[4-[1-hydroxy-2-[(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)methylamino]ethyl]phenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C20H24N2O4S.ClH/c1-27(25,26)22-17-10-8-15(9-11-17)19(23)13-21-12-16-7-6-14-4-2-3-5-18(14)20(16)24;/h2-5,8-11,16,19,21-23H,6-7,12-13H2,1H3;1H

InChI Key

LJMRDNZQKNDDBY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(CNCC2CCC3=CC=CC=C3C2=O)O.Cl

Origin of Product

United States

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